

A Comprehensive Technical Guide to the Solubility of 1-Decanol in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Decanol**

Cat. No.: **B15601061**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of **1-decanol** in a variety of common organic solvents. Understanding the solubility characteristics of **1-decanol**, a ten-carbon straight-chain fatty alcohol, is critical for its application in formulation design, chemical synthesis, purification processes, and drug delivery systems. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents visual workflows and conceptual diagrams to aid in practical application.

Quantitative and Qualitative Solubility of 1-Decanol

The solubility of **1-decanol** is primarily governed by the principle of "like dissolves like." Its long, nonpolar ten-carbon alkyl chain results in high solubility in nonpolar and moderately polar organic solvents. The terminal hydroxyl (-OH) group allows for hydrogen bonding, contributing to its miscibility with some polar protic solvents. Conversely, **1-decanol** is practically insoluble in water^{[1][2]}.

While **1-decanol** is widely reported as being soluble or miscible in many common organic solvents, comprehensive quantitative, temperature-dependent solubility data is not always readily available in the public domain. The following tables summarize the available quantitative and qualitative data.

Table 1: Quantitative Solubility Data for **1-Decanol** in Select Solvents

Solvent	Temperature (°C)	Solubility (mass % 1-Decanol)	Mole Fraction 1-Decanol	Reference
Acetonitrile	5.1	Eutectic Point	-	[3]
Acetonitrile	22.2	Upper Critical Solution Temperature	-	[3]

Note: The data for acetonitrile represents liquid-liquid equilibrium, indicating partial miscibility below the upper critical solution temperature.

Table 2: Qualitative and General Solubility of **1-Decanol** in Various Organic Solvents

Solvent	Solvent Type	Solubility/Miscibility
Alcohols		
Ethanol	Polar Protic	Soluble / Miscible[1][4][5]
Methanol	Polar Protic	Soluble
Ethers		
Diethyl Ether	Moderately Polar	Soluble / Miscible[1][4][6]
Halogenated Hydrocarbons		
Dichloromethane	Polar Aprotic	Soluble / Miscible[7]
Chloroform	Polar Aprotic	Soluble / Miscible[1]
Carbon Tetrachloride	Nonpolar	Miscible[1]
Hydrocarbons		
Hexane	Nonpolar	Soluble / Miscible[7]
Benzene	Nonpolar	Soluble / Miscible[1][4][6]
Toluene	Nonpolar	Soluble / Miscible[7]
Petroleum Ether	Nonpolar	Soluble[4][6]
Ketones		
Acetone	Polar Aprotic	Soluble / Miscible[1]
Other Solvents		
Glacial Acetic Acid	Polar Protic	Soluble[1][6]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble / Miscible
Water	Polar	Insoluble (0.37 g/100 mL at 20°C)[7]

Experimental Protocols for Solubility Determination

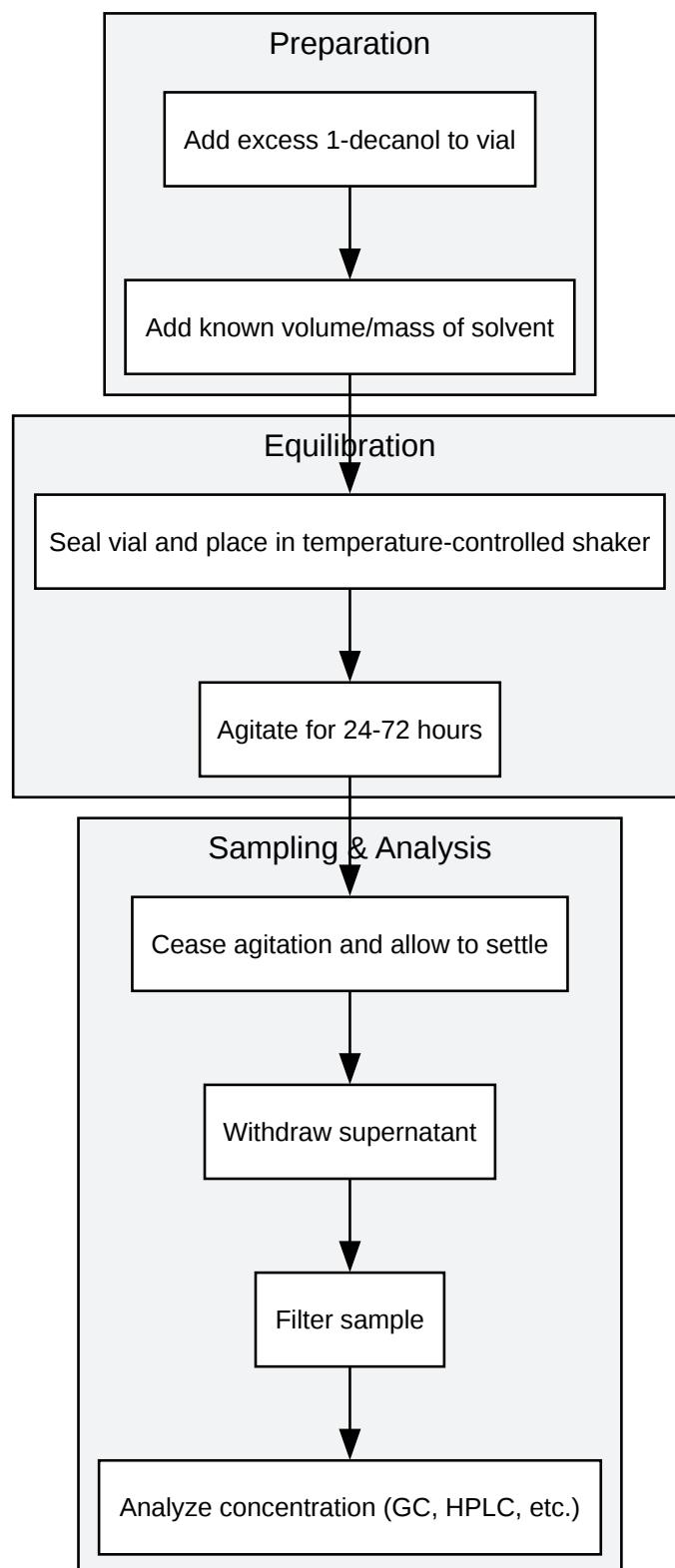
Accurate determination of solubility is essential for process development and formulation.

Several well-established methods are employed, each with its own advantages and suitability for different systems.

Isothermal Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.

Objective: To determine the saturation concentration of **1-decanol** in a chosen organic solvent at a specified temperature.


Materials:

- **1-Decanol**
- High-purity organic solvent
- Vials or flasks with airtight seals (e.g., screw caps with septa)
- Temperature-controlled orbital shaker or water bath
- Analytical balance
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or gravimetric analysis)

Procedure:

- Preparation: Add an excess amount of **1-decanol** to a vial. A visible excess of the solute must be present to ensure that saturation is reached.
- Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

- **Equilibration:** Securely seal the vials to prevent solvent evaporation. Place the vials in the temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The concentration of **1-decanol** in the liquid phase should remain constant over time.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the undissolved **1-decanol** to settle.
- **Sampling:** Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.
- **Filtration:** Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.
- **Analysis:** Accurately determine the concentration of **1-decanol** in the filtered sample using a pre-calibrated analytical method. For gravimetric analysis, a known volume of the filtrate is evaporated, and the mass of the remaining **1-decanol** is determined.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the isothermal shake-flask method.

Synthetic (Polythermal) Method

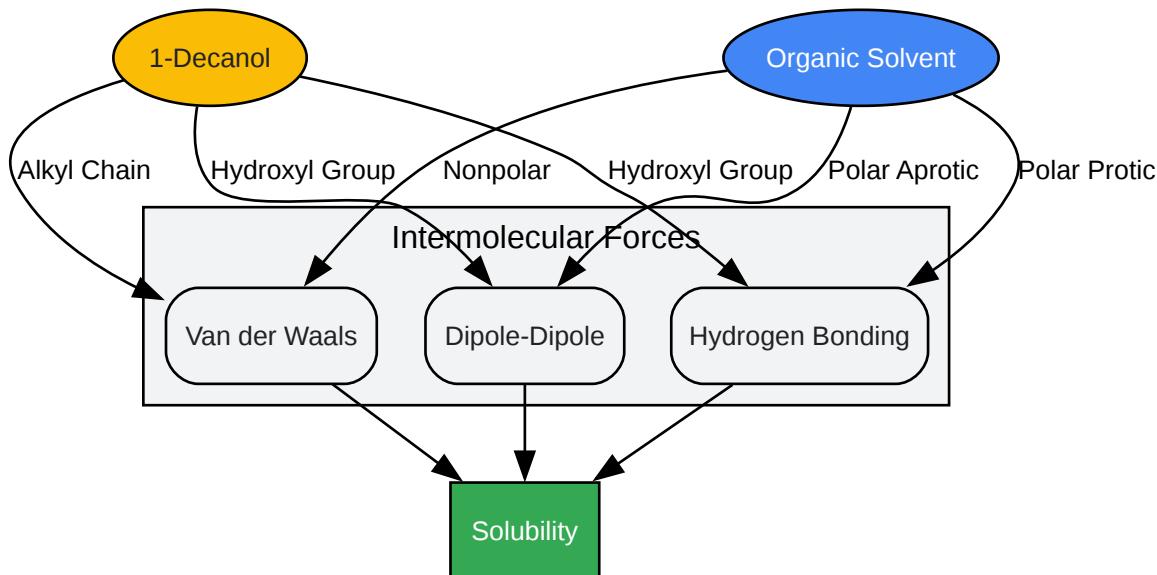
The synthetic method, also known as the polythermal method, involves visually observing the dissolution temperature of a known composition of solute and solvent.

Objective: To determine the temperature at which a known mixture of **1-decanol** and a solvent becomes a single liquid phase.

Materials:

- **1-Decanol**
- High-purity organic solvent
- Jacketed glass vessel with a stirrer
- Circulating bath with precise temperature control
- Calibrated thermometer or temperature probe
- Analytical balance

Procedure:


- Preparation: Accurately weigh known masses of **1-decanol** and the solvent into the glass vessel.
- Heating: While stirring, slowly heat the mixture using the circulating bath. The heating rate should be slow and controlled (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.
- Observation: Carefully observe the mixture for the disappearance of the last solid or liquid phase of **1-decanol**. The temperature at which the mixture becomes a single, clear liquid phase is recorded as the solubility temperature for that specific composition.
- Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (temperature vs. composition).

Factors Influencing the Solubility of 1-Decanol

The solubility of **1-decanol** is a result of the interplay between intermolecular forces of the solute and the solvent.

- Van der Waals Forces: The long, nonpolar alkyl chain of **1-decanol** interacts favorably with nonpolar solvents like hexane and toluene through London dispersion forces.
- Dipole-Dipole Interactions: The polar hydroxyl group of **1-decanol** can engage in dipole-dipole interactions with polar aprotic solvents like acetone and dichloromethane.
- Hydrogen Bonding: **1-Decanol** can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents such as ethanol and methanol, leading to high miscibility.

The balance of these forces determines the overall solubility. In nonpolar solvents, the van der Waals interactions of the alkyl chain dominate. In polar aprotic solvents, a combination of van der Waals and dipole-dipole interactions are at play. In polar protic solvents, hydrogen bonding is the most significant contributor to high solubility.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-DECANOL - Ataman Kimya [atamanchemicals.com]
- 2. 1-Decanol - Wikipedia [en.wikipedia.org]
- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 4. 1-Decanol | 112-30-1 [chemicalbook.com]
- 5. 1-Decanol CAS#: 112-30-1 [m.chemicalbook.com]
- 6. atamankimya.com [atamankimya.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of 1-Decanol in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601061#solubility-of-1-decanol-in-various-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com